molecular formula C32H40N4O7S B613237 Bpoc-Arg(Mtr)-OH CAS No. 117368-03-3

Bpoc-Arg(Mtr)-OH

Cat. No.: B613237
CAS No.: 117368-03-3
M. Wt: 624.76
InChI Key: GEZQNQFCUUSBHJ-SANMLTNESA-N
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Description

Bpoc-Arg(Mtr)-OH is a complex organic compound with the molecular formula C32H40N4O7S and a molecular weight of 624.75 g/mol. This compound is known for its unique structural features, which include a biphenyl group and a sulfonyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of Bpoc-Arg(Mtr)-OH involves multiple steps. The key synthetic route includes the protection of the arginine amino group with a biphenyl isopropyloxycarbonyl group and the sulfonylation of the terminal amino group with a methoxy-trimethylbenzenesulfonyl group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Bpoc-Arg(Mtr)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bpoc-Arg(Mtr)-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Bpoc-Arg(Mtr)-OH involves its interaction with specific molecular targets. The biphenyl and sulfonyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity . The compound may also influence cellular pathways by altering the function of key signaling molecules .

Comparison with Similar Compounds

Bpoc-Arg(Mtr)-OH can be compared with similar compounds such as:

    N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-O-(t-butyl)-L-serine cyclohexylammonium salt: This compound has a similar biphenyl group but differs in the amino acid and protective groups.

    4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride: This compound shares the sulfonyl group but lacks the arginine backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Bpoc-Arg(Mtr)-OH is an amino acid derivative that has garnered attention in the field of peptide synthesis and biological activity. This compound belongs to the class of Nα-Bpoc amino acids, which are characterized by their protective groups that facilitate the synthesis of peptides while maintaining stability and bioactivity. The biological activity of this compound is particularly relevant in therapeutic applications, including antimicrobial and anticancer properties.

This compound is synthesized using various methods that ensure high purity and stability. The Bpoc (2-(p-biphenyl)isopropyl-oxycarbonyl) group serves as a protective group for the amino functionality, while the Mtr (methoxytrityl) group protects the side chain of arginine. These protective groups are crucial for maintaining the integrity of the compound during synthesis and subsequent biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that peptides derived from Bpoc-protected arginine showed enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that peptides incorporating this compound can induce apoptosis in cancer cells. For instance, a series of experiments revealed that these peptides can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the Bpoc and Mtr groups significantly influences the biological activity of peptides derived from this compound. Variations in these protective groups can alter the peptide's interaction with biological membranes and target sites, thus affecting its potency.

Case Studies

  • Antimicrobial Peptide Synthesis : A study synthesized a series of antimicrobial peptides using this compound as a building block. The resultant peptides were tested against multiple pathogens, demonstrating enhanced potency compared to non-modified counterparts.
  • Cancer Treatment Exploration : Another investigation focused on the anticancer effects of peptides derived from this compound. The study highlighted a significant reduction in tumor cell viability when treated with these peptides, indicating their potential as therapeutic agents in cancer treatment.

Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQNQFCUUSBHJ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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